2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid
Description
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid is a synthetic organic compound with the molecular formula C19H16N2O3 and a molecular weight of 320.35 g/mol . This compound features a perimidine moiety linked to a phenoxyacetic acid structure, making it a unique entity in the realm of organic chemistry.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(23)11-24-14-9-7-13(8-10-14)19-20-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10,19-21H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVECSKYHCDTNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dihydro-1H-perimidine with 4-bromophenoxyacetic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound’s carboxylic acid group can be derived from ester precursors via saponification. For example:
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Saponification | NaOH (aq), reflux | 90% | |
| Acidic Hydrolysis | HCl (aq), heat | Moderate |
Nucleophilic Substitution at the Phenoxy Group
The phenoxy oxygen may undergo reactions such as:
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Alkylation : Reaction with alkyl halides (e.g., R-X) under basic conditions.
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Acetylation : Reaction with acyl chlorides (e.g., AcCl) in the presence of nucleophiles.
Interactions with Biological Targets
The compound’s structural features (perimidine ring, phenolic ether, carboxylic acid) enable interactions with enzymes like protein tyrosine phosphatase 1B (PTP1B) . Studies show that analogous perimidine derivatives exhibit submicromolar inhibitory activity (IC₅₀ ≈ 1–3 μM) through mechanisms involving hydrogen bonding and steric interactions .
| Biological Target | Observed Activity | Structural Basis | Reference |
|---|---|---|---|
| PTP1B | IC₅₀ ≈ 1–3 μM | Hydrogen bonding via carboxylic acid, aromatic stacking |
Chemical Stability and Reactivity
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Acid/Base Sensitivity : The compound exhibits moderate stability under acidic or basic conditions but requires inert atmospheres to prevent oxidation.
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Hydrogen Bonding : The dihydroperimidine ring and phenolic ether groups enhance solubility and reactivity through hydrogen bonding .
Analytical Characterization
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 320.3 g/mol | PubChem Computation | |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | TLC analysis | |
| IR Absorption | C=O stretch (acid): ~1700 cm⁻¹ | FTIR |
Scientific Research Applications
Research indicates that 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid exhibits significant biological activity, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) . This enzyme plays a critical role in insulin signaling and glucose metabolism, making the compound a potential candidate for treating type 2 diabetes and obesity . Additionally, derivatives of this compound have shown antimicrobial properties , suggesting broader pharmacological applications .
Applications in Scientific Research
The applications of this compound span various fields:
Chemistry
- Used as a building block for synthesizing more complex organic molecules.
Biology
- Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine
- Explored for therapeutic properties including antimicrobial and anticancer activities .
Industry
- Utilized in developing novel materials and chemical intermediates .
Case Studies
Several studies have documented the efficacy of this compound as an inhibitor of PTP1B. In one study, it was identified among a series of synthesized compounds that demonstrated submicromolar inhibitory activity against PTP1B, with IC₅₀ values indicating strong selectivity over other phosphatases . Another study highlighted its role in enhancing insulin sensitivity in cellular models, suggesting its potential utility in managing metabolic disorders .
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The perimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The phenoxyacetic acid part may facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid
- 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol
- 2-(2,3-dihydro-1H-perimidin-2-yl)-6-ethoxy-phenol
Uniqueness
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid stands out due to its unique combination of a perimidine ring and a phenoxyacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has shown promise as an inhibitor in several enzymatic pathways:
- Purine Nucleoside Phosphorylase (PNP) : Inhibition of PNP has implications in treating T-cell malignancies and infections. Compounds structurally related to this compound have demonstrated low nanomolar inhibitory activity against human and Mycobacterium tuberculosis PNP .
- Cyclooxygenase (COX) Inhibition : Similar compounds have been investigated for their anti-inflammatory properties through selective COX inhibition. The selectivity index (SI) and IC50 values are critical in determining the efficacy of these inhibitors .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines while maintaining selectivity towards T-cell lines. For example:
- IC50 Values : Some derivatives showed IC50 values as low as 19 nM against human PNP and 4 nM against MtPNP, indicating high potency .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects and overall safety profile of related compounds:
- A study indicated that certain derivatives exhibited a notable reduction in paw swelling in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies
- Anti-Cancer Activity : A derivative similar to this compound was tested on various cancer cell lines including HeLa and HL60. It displayed a significant selectivity index, suggesting potential for targeted cancer therapy .
- Inflammatory Models : In a recent study evaluating several pyrazole derivatives, one compound demonstrated superior anti-inflammatory activity with an SI significantly better than celecoxib, indicating promising therapeutic potential for inflammatory diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 320.348 g/mol |
| Purity | 95% |
| CAS Number | 1378255-25-4 |
| Biological Targets | PNP, COX |
| Notable IC50 (PNP Inhibition) | As low as 19 nM |
| Selectivity Index (SI) | >80 (for COX inhibitors) |
Q & A
Q. What are the critical safety protocols for handling 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid in laboratory settings?
Answer: This compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) under GHS classification. Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods to minimize inhalation risks during synthesis or purification .
- Emergency Procedures: For spills, evacuate the area, use absorbent materials (e.g., vermiculite), and avoid dust generation. Contaminated surfaces should be decontaminated with ethanol .
Q. What is the standard synthetic methodology for preparing this compound?
Answer: A representative procedure involves:
Nucleophilic Substitution: React 4-(2,3-dihydro-1H-perimidin-2-yl)phenol with 2-bromoacetic acid in aqueous NaOH (1:1 molar ratio) at room temperature for 4 hours .
Acidification: Adjust pH to ~4 with dilute HCl to precipitate the product.
Purification: Recrystallize from methanol to obtain single crystals suitable for X-ray diffraction .
Yield optimization requires precise stoichiometric control and inert atmospheric conditions to prevent oxidation of the perimidine moiety.
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives targeting specific biological receptors?
Answer: Integrate quantum chemical calculations (e.g., DFT for electronic structure analysis) and molecular docking simulations:
- Reactivity Prediction: Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for derivatization, such as amide coupling at the acetic acid group .
- Docking Studies: Screen derivatives against receptors (e.g., kinases) using AutoDock Vina, focusing on hydrogen-bond interactions between the perimidine ring and catalytic residues .
- Feedback Loops: Validate predictions with experimental data (e.g., IC50 values) to refine computational models iteratively .
Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Answer: Contradictions often arise from stereoisomerism or dynamic conformational changes. Mitigation approaches include:
- Chiral Chromatography: Separate enantiomers using Chiralpak® OD columns with methanol/CO2 mobile phases (e.g., 20% MeOH, 5 mL/min flow rate) .
- Variable-Temperature NMR: Conduct 1H NMR at 25°C and −40°C to detect slow-exchange conformers. For example, perimidine ring puckering may cause splitting of aromatic proton signals .
- X-ray Crystallography: Resolve ambiguous NOE correlations by determining crystal structures, particularly for derivatives with rotational barriers >15 kcal/mol .
Q. How can reaction engineering principles improve scalability of multi-step syntheses involving this compound?
Answer: Key considerations for scalable processes:
- Membrane Separation: Use nanofiltration (MWCO 200–300 Da) to isolate intermediates, reducing solvent waste .
- Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., bromoacetic acid coupling) to enhance heat dissipation and reaction control .
- Process Analytical Technology (PAT): Monitor reaction progress in real-time via inline FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust parameters dynamically .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Answer: Discrepancies may stem from impurities, assay conditions, or target selectivity. Mitigation steps:
- Purity Verification: Use HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to confirm ≥95% purity. Trace solvents (e.g., DMF) can inhibit enzyme activity .
- Assay Standardization: Replicate studies under controlled conditions (e.g., 10% FBS in cell culture to minimize serum protein binding artifacts) .
- Off-Target Screening: Profile derivatives against related receptors (e.g., PDE4 vs. PDE5) using radioligand binding assays to confirm selectivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
